molecular formula C20H19N3O4S3 B2815063 N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898414-12-5

N-[(thiophen-2-yl)methyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2815063
CAS No.: 898414-12-5
M. Wt: 461.57
InChI Key: PYEGCRKNIXTWKX-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a combination of thiophene and tetrahydroquinoline moieties Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while tetrahydroquinoline is a partially saturated derivative of quinoline, a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of the tetrahydroquinoline moiety can lead to fully saturated quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Fully saturated quinoline derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene moiety may interact with enzymes or receptors, while the tetrahydroquinoline moiety could modulate biological activity through its nitrogen-containing structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(thiophen-2-yl)methyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to its combination of thiophene and tetrahydroquinoline moieties, which may confer distinct biological and chemical properties not found in simpler thiophene derivatives.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S3/c24-19(21-13-16-5-2-10-28-16)20(25)22-15-8-7-14-4-1-9-23(17(14)12-15)30(26,27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGCRKNIXTWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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